molecular formula C17H20O5Se B13050253 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol

Cat. No.: B13050253
M. Wt: 383.3 g/mol
InChI Key: AAPDCSVCHSLIJN-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is an organic compound characterized by its complex structure, which includes methoxy, hydroxy, and methylselanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts alkylation reaction to introduce the methylselanyl group. This is followed by methoxylation and hydroxylation reactions to complete the structure. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.

    Reduction: The methylselanyl group can be reduced to a selenol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of selenols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of methoxy and hydroxy groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing biological pathways. The methylselanyl group may interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methylselanyl group.

    2,5-Dimethoxyphenol: Contains methoxy groups but lacks the hydroxy and methylselanyl groups.

    3,4-Dimethoxyphenylacetic acid: Contains methoxy groups but has a different functional group arrangement.

Uniqueness

5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20O5Se

Molecular Weight

383.3 g/mol

IUPAC Name

5-[(3,4-dimethoxy-5-methylselanylphenyl)-hydroxymethyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3

InChI Key

AAPDCSVCHSLIJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O

Origin of Product

United States

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